Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate
Description
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 8. For instance, methyl imidazo[1,5-a]pyridine-8-carboxylate (CAS 151509-02-3) serves as the parent compound, with a molecular formula of C₉H₈N₂O₂, molecular weight 176.17 g/mol, and storage conditions requiring protection from moisture at room temperature . The brominated variant introduces enhanced steric and electronic effects due to the bromine substituent, which may influence reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8(10)12-5-11-4-7(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXQRBTQCYYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427371-09-2 | |
| Record name | 5-bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine followed by esterification. One common method includes the reaction of imidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
- Potential Drug Candidates : This compound has been investigated for its role in synthesizing inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and inflammation.
Case Study: Anticancer Activity
A study explored the synthesis of derivatives from this compound that exhibited potent anticancer activity against several cancer cell lines. The derivatives showed varying degrees of cytotoxicity, indicating the compound's potential as a scaffold for developing new anticancer agents.
Material Science
Development of New Materials
The compound's structural properties make it valuable in material science for creating materials with specific functional characteristics.
- Polymer Chemistry : this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 275 | 60 |
| Polymer C | 300 | 70 |
Biological Studies
Enzyme Interaction Studies
This compound is utilized in biological research to study enzyme interactions and cellular pathways.
- Mechanism of Action : The compound interacts with specific enzymes, modulating their activity. This property is being researched for its implications in drug design and understanding metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response regulation. The inhibition of IDO has potential therapeutic applications in cancer treatment and autoimmune diseases.
Chemical Reactivity and Synthesis
Reactivity Overview
This compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can participate in redox reactions, altering its functional groups.
Reaction Conditions Table
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Substitution | Amines, Thiols | Base + Solvent |
| Oxidation | Hydrogen Peroxide | Acidic Medium |
| Reduction | Sodium Borohydride | Alcoholic Solvent |
Mechanism of Action
The mechanism of action of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate with structurally related compounds, focusing on molecular properties, substituents, and hazards:
Key Observations:
Core Structure Variations: Replacing the imidazole ring with a triazole ([1,2,4]triazolo) reduces hydrogen-bonding capacity and alters electronic properties, as seen in the triazolo analog (CAS 1259224-04-8) .
Substituent Effects :
- Halogen Substitution : Chlorine (CAS 2807683-13-0) and bromine substituents differ in electronegativity and van der Waals radius, influencing reactivity and solubility. Bromine’s larger size may improve lipophilicity .
- Ester Groups : Ethyl esters (e.g., CAS 151509-02-3) exhibit slightly higher molecular weights and altered metabolic stability compared to methyl esters .
Hazard Profiles :
- Both methyl imidazo[1,5-a]pyridine-8-carboxylate and its triazolo analog share warnings for acute toxicity (H302), skin/eye irritation (H315/H319), but the imidazo derivative additionally warns of respiratory irritation (H335) .
Biological Activity
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate (MBIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MBIPC, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C₉H₈BrN₂O₂
Molecular Weight: 246.08 g/mol
SMILES Notation: COC(=O)C1=CC=C(C2=NC=CN12)Br
InChI Key: UDAAHTRLAJOPIN-UHFFFAOYSA-N
The structure of MBIPC features a bromine atom at the 5-position of the imidazo ring, which is crucial for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant strains.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| MBIPC | 0.03 - 5.0 | Mycobacterium tuberculosis (Mtb) |
| Other Derivatives | 0.07 - 2.2 | MDR and XDR Mtb |
A study highlighted the minimum inhibitory concentration (MIC) values for MBIPC against Mtb strains, revealing that it can effectively inhibit bacterial growth at concentrations as low as 0.03 μM . This positions MBIPC among promising candidates for further development as an anti-TB agent.
Anticancer Activity
The anticancer potential of MBIPC has also been explored. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms.
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| MBIPC | HeLa | <10 |
| Related Compounds | A-431 | <15 |
Research indicates that derivatives of imidazo[1,5-a]pyridine can induce apoptosis in cancer cells, with IC₅₀ values below 10 μM in HeLa cells and less than 15 μM against A-431 cells . The structural modifications in these compounds significantly influence their potency and selectivity towards cancer cells.
Enzyme Inhibition
MBIPC has been investigated for its potential as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an important target in various diseases including cancer and neurodegenerative disorders.
| Compound | GSK-3β Inhibition (IC₅₀ μM) |
|---|---|
| MBIPC | 0.05 |
| Other Derivatives | 0.01 - 0.1 |
The inhibition studies demonstrate that MBIPC exhibits nanomolar potency against GSK-3β, making it a valuable lead compound for further optimization in drug development targeting this enzyme .
Case Studies
- Anti-TB Activity : A high-throughput screening identified several imidazo[1,5-a]pyridine derivatives with promising anti-TB activity, including MBIPC. The study reported MIC values significantly lower than those of existing anti-TB drugs, suggesting a novel mechanism of action that warrants further investigation .
- Anticancer Mechanism : In vitro studies on HeLa cells showed that MBIPC induced cell cycle arrest and apoptosis through the activation of caspase pathways. This mechanism was corroborated by flow cytometry analysis and Western blotting techniques .
- GSK-3β Inhibition : Structural analysis using molecular dynamics simulations confirmed that MBIPC binds effectively to the GSK-3β active site, providing a rationale for its inhibitory activity. This binding was validated through co-crystallization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
